Berteroin
Overview
Description
Molecular Structure Analysis
Berteroin’s molecular structure is represented by the formula C7H13NS2 . The formal name is 1-isothiocyanato-5-(methylthio)-pentane .Chemical Reactions Analysis
Berteroin has been shown to suppress interleukin (IL)-1β or tumor necrosis factor (TNF)-α-induced chemokines production and intercellular adhesion molecule (ICAM)-1 expression in HPDLCs . It also inhibits phosphorylation of IκB kinase (IKK)- α/ β, nuclear factor (NF)- κB p65, and IκB- α and degradation of IκB- α in the NF-κB pathway induced by IL-1 β or TNF- α stimulation .Physical And Chemical Properties Analysis
Berteroin is a sulforaphane analog found in cruciferous vegetables including Chinese cabbage, rucola salad leaves, and mustard oil . Its molecular formula is C7H13NS2 and it has a formula weight of 175.3 .Scientific Research Applications
Anti-Inflammatory Applications
Berteroin has been identified as having significant anti-inflammatory properties. Research published in Springer indicates that Berteroin can affect cytokine production in IL-1β or TNF α-stimulated HPDLCs, which are cells found in the periodontal ligament . This suggests potential applications in dental and periodontal research, particularly in the treatment of inflammatory conditions of the gums and supporting structures of the teeth.
Effects on Macrophages
A study available on MDPI discusses Berteroin’s effects on macrophages, which are cells involved in the immune response . The study found that Berteroin suppressed mRNA levels and secretion of inflammatory mediators such as TNF-α, IL-6, and IL-1β induced by LPS stimulation in Raw 264.7 macrophages. This points to possible applications in immunology and the development of treatments for diseases characterized by overactive immune responses.
Presence in Vegetables
Berteroin is present in cruciferous vegetables like Chinese cabbage, rucola salad leaves, and mustard oil . This highlights its potential role in nutritional science and diet-based interventions for inflammatory diseases.
Antioxidant Enzyme Expression
Research indicates that Berteroin may also influence the expression of antioxidant enzymes . This could have implications for research into aging and oxidative stress-related conditions, where enhancing the body’s antioxidant defenses can be beneficial.
Mechanism of Action
Target of Action
Berteroin, a sulforaphane analog present in cruciferous vegetables , primarily targets inflammatory mediators and pro-inflammatory cytokines in cells . It also targets chemokines and adhesion molecules involved in inflammatory cell infiltration and retention .
Mode of Action
Berteroin interacts with its targets to exert anti-inflammatory effects. It inhibits the degradation of inhibitor of κBα (IκBα) and the translocation of nuclear factor-κB p65 to the nucleus, thereby reducing DNA binding activity . It also suppresses the degradation of IL-1 receptor-associated kinase and the phosphorylation of transforming growth factor β activated kinase-1 . Furthermore, it inhibits the phosphorylation of p38 MAPK , ERK1/2 , and AKT .
Biochemical Pathways
Berteroin affects the NF-κB pathway , a key regulator of immune responses to infection . By suppressing this pathway, it decreases the production of inflammatory mediators . It also influences the AKT and ERK1/2 pathways, which are involved in cell survival and proliferation .
Result of Action
Berteroin’s action results in potent anti-inflammatory effects. It decreases the release of inflammatory mediators and pro-inflammatory cytokines . It also suppresses edema formation and down-regulates iNOS and COX-2 expression . Additionally, it increases the expression of antioxidant enzymes, potentially decreasing local reactive oxygen species (ROS) production .
Future Directions
properties
IUPAC Name |
1-isothiocyanato-5-methylsulfanylpentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS2/c1-10-6-4-2-3-5-8-7-9/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVIMVJTUQNSEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCCCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196119 | |
Record name | Berteroin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow liquid; Penetrating raddish-like aroma | |
Record name | 5-(Methylthio)pentyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1874/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |
Record name | 5-(Methylthio)pentyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1874/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.055-1.061 (20°) | |
Record name | 5-(Methylthio)pentyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1874/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Berteroin | |
CAS RN |
4430-42-6 | |
Record name | Berteroin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4430-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Berteroin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Berteroin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BERTEROIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L0K74BW6T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Berteroin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031577 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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